N-(Octan-2-yl)acetamide is a chemical compound characterized by its acetamide functional group linked to an octan-2-yl alkyl chain. The molecular formula of this compound is C₁₇H₂₇NO₂, and its molecular weight is approximately 277.4 g/mol. This compound features a unique structure that combines an aliphatic chain with an aromatic moiety, contributing to its potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the reaction of octan-2-ylamine with an appropriate acid chloride. The synthesis details are elaborated in the synthesis analysis section.
N-(Octan-2-yl)acetamide falls under the category of amides, specifically acetamides, which are derived from acetic acid. It is classified based on its functional groups and structural characteristics, making it relevant in organic chemistry and material science.
The most common method for synthesizing N-(Octan-2-yl)acetamide involves the reaction of octan-2-ylamine with an acid chloride, such as 2-methoxybenzoyl chloride. This reaction typically requires a base, like triethylamine, to facilitate the formation of the amide bond.
N-(Octan-2-yl)acetamide has a distinct molecular structure represented by the following:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇NO₂ |
| Molecular Weight | 277.4 g/mol |
| InChI | InChI=1S/C17H27NO2/c1-4-5-6-7-10-14(2)18-17(19)13-15-11-8-9-12-16(15)20-3/h8-9,11-12,14H,4-7,10,13H2,1-3H3,(H,18,19) |
N-(Octan-2-yl)acetamide can undergo several chemical reactions typical for amides:
The specific conditions for these reactions depend on the reagents used and desired products. For instance:
N-(Octan-2-yl)acetamide is expected to exhibit typical physical properties associated with amides:
N-(Octan-2-yl)acetamide has potential applications in several scientific domains:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: